2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC9672491
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O |
|---|---|
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | 2-(4-chloroindol-1-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C13H15ClN2O/c1-9(2)15-13(17)8-16-7-6-10-11(14)4-3-5-12(10)16/h3-7,9H,8H2,1-2H3,(H,15,17) |
| Standard InChI Key | VVNPHPHEFZISPN-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
| Canonical SMILES | CC(C)NC(=O)CN1C=CC2=C1C=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
The IUPAC name of the compound, 2-(4-chloroindol-1-yl)-N-propan-2-ylacetamide, reflects its core indole scaffold modified at the 1-position by an acetamide group bearing an isopropyl substituent. Key structural identifiers include:
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SMILES:
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InChIKey:
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Canonical SMILES: .
The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is substituted at the 4-position with chlorine, which influences electronic distribution and potential binding interactions. The acetamide side chain introduces hydrogen-bonding capabilities, while the isopropyl group enhances lipophilicity, potentially affecting bioavailability.
Physicochemical Properties
The compound’s physicochemical profile is pivotal for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.72 g/mol | |
| Molecular Formula | ||
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
The absence of reported melting points and densities suggests further experimental characterization is needed. Theoretical calculations predict moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), common solvents for indole derivatives.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by two primary sites: the indole ring and the acetamide side chain.
Indole Ring Reactivity
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Electrophilic Substitution: The 4-chloro group deactivates the indole ring, directing further substitutions to the 5- or 6-positions. Nitration or sulfonation would require harsh conditions .
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Reduction: Catalytic hydrogenation could saturate the pyrrole ring, though this may diminish biological activity.
Acetamide Modifications
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Hydrolysis: Under acidic or basic conditions, the acetamide may hydrolyze to 2-(4-chloroindol-1-yl)acetic acid, altering solubility and reactivity.
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Alkylation/Acylation: The isopropyl amine could undergo further alkylation, though steric hindrance may limit reactivity .
Comparison with Structural Analogs
The table below contrasts key features of 2-(4-chloro-1H-indol-1-yl)-N-(propan-2-yl)acetamide with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(4-Chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide | 294.76 | Thiazole substituent vs. isopropyl | |
| N-(3-Acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | 326.80 | Aryl acetyl group | |
| 2-(6-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide | 292.78 | 6-Chloro substitution; ether chain |
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